![molecular formula C21H23N3O4 B2490678 1-(1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-3-(2,4-dimethylphenyl)urea CAS No. 877641-04-8](/img/structure/B2490678.png)
1-(1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-3-(2,4-dimethylphenyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of related urea derivatives involves various chemical reactions, including the reaction of amino compounds with isocyanates or isothiocyanates under specific conditions to form ureas with potential bioactivities. For instance, N-(2,6-difluorobenzoyl)-N′-[5-(pyrid-4-yl)-1,3,4-thiadiazol-2-yl]urea was synthesized by reacting 2-amino-5-(pyrid-4-yl)-1,3,4-thiadiazole with 2,6-difluorobenzoyl isocyanate, showcasing a method for creating urea compounds with specific functional groups (Song et al., 2008).
Molecular Structure Analysis
The molecular structure of urea derivatives is characterized using various analytical techniques, such as X-ray crystallography, NMR, MS, and IR spectroscopy. These compounds often exhibit significant structural features, such as planarity due to intramolecular N–H···O hydrogen bonds and intermolecular π–π stacking interactions. For example, the crystal structure analysis of certain urea compounds revealed their planar structure and the presence of intermolecular complementary N–H···O hydrogen bonds (Song et al., 2008).
Chemical Reactions and Properties
Urea derivatives can participate in various chemical reactions, including palladium-catalyzed oxidative aminocarbonylation-cyclization reactions, leading to the formation of structurally complex and biologically relevant compounds. Such reactions demonstrate the versatility of urea derivatives in chemical synthesis (Gabriele et al., 2006).
科学的研究の応用
Crystal Structures and Chemical Synthesis
- The study of crystal structures, such as the crystal structure of chlorfluazuron, provides insight into the molecular arrangements and interactions that can influence the chemical behavior and potential applications of similar compounds (Cho et al., 2015).
- Research on the synthesis and characterization of compounds, such as the preparation and antioxidant determination of coumarin substituted heterocyclic compounds, contributes to understanding the chemical properties and potential applications of urea derivatives in various fields (Abd-Almonuim et al., 2020).
Biological Activities
- The role of specific urea derivatives in biological systems, such as their involvement in orexin receptor mechanisms and potential therapeutic applications, is a subject of ongoing research (Piccoli et al., 2012).
- Antimicrobial activities of substituted urea compounds, as explored in studies like the synthesis and antimicrobial activity of N‐(substituted)‐N‐[1,2,4,8,10,11‐hexachloro‐6‐oxido‐12H‐dibenzo(d,g)(1,3,2)‐dioxaphosphocin‐6‐yl]ureas, highlight potential applications in developing new antimicrobial agents (Haranath et al., 2004).
Material Science and Environmental Applications
- The effect of urea on the formation of chlorinated aromatics in combustion flue gas provides insight into the environmental impact and potential regulatory considerations for compounds containing urea structures (Ren et al., 2021).
特性
IUPAC Name |
1-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-3-(2,4-dimethylphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O4/c1-13-3-5-17(14(2)9-13)23-21(26)22-15-10-20(25)24(12-15)16-4-6-18-19(11-16)28-8-7-27-18/h3-6,9,11,15H,7-8,10,12H2,1-2H3,(H2,22,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGCZWGKJLIEXEY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)NC2CC(=O)N(C2)C3=CC4=C(C=C3)OCCO4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-3-(2,4-dimethylphenyl)urea | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

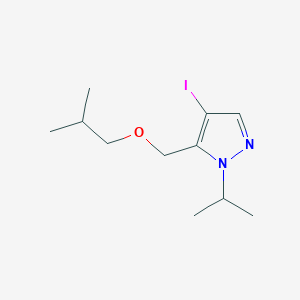
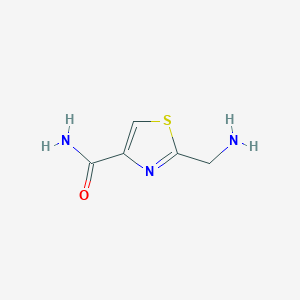

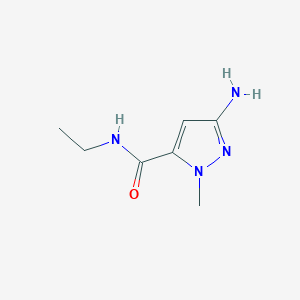


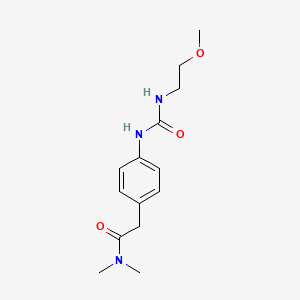

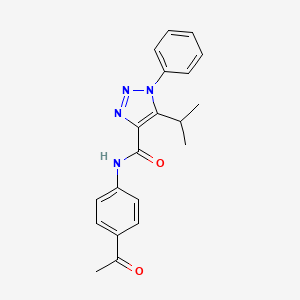
![4-[(1H-benzotriazol-1-ylmethyl)amino]benzoic acid](/img/structure/B2490611.png)

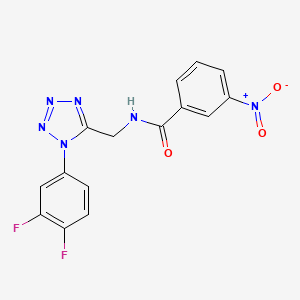
![N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide](/img/structure/B2490615.png)
![(2R,3S,4R)-3,4-Dimethoxy-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid](/img/structure/B2490618.png)